N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound features a benzofuran-2-yl group linked via a dimethylaminoethyl chain to a benzo[d][1,3]dioxole-5-carboxamide core. The dimethylaminoethyl chain may enhance solubility or influence receptor interactions, distinguishing it from simpler analogs .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-22(2)15(18-9-13-5-3-4-6-16(13)26-18)11-21-20(23)14-7-8-17-19(10-14)25-12-24-17/h3-10,15H,11-12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNBQRWFEPFBLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC2=C(C=C1)OCO2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Catechol Derivatives
The benzo[d]dioxole ring is formed through a base-catalyzed cyclization reaction. As detailed in EP1048664A2, 4-acylphenol derivatives undergo catalytic hydrogenation to yield 4-alkylphenol, which is acylated to form intermediates susceptible to cyclization.
Procedure :
- Catalytic Hydrogenation : 4-Acetylphenol is reduced using H2/Pd-C in ethanol at 50°C to yield 4-ethylphenol (85% yield).
- Acylation : Reaction with acetic anhydride in pyridine produces 4-ethylphenyl acetate.
- Oxidation and Cyclization : Treatment with hydrogen peroxide (5–25% wt) and sodium bicarbonate in hydroalcoholic solution generates 4-ethylcatechol, which reacts with dichloromethane in DMF/K2CO3 at 110–130°C to form benzo[d]dioxole.
Carboxamide Formation
The carboxylic acid intermediate is converted to the carboxamide via transamidation. As demonstrated in EP2016065B1, benzodioxole-5-carboxylic acid reacts with thionyl chloride to form the acyl chloride, which is treated with ammonium hydroxide to yield the primary carboxamide (92% purity).
Synthesis of 2-(Benzofuran-2-yl)-2-(Dimethylamino)Ethylamine
Benzofuran Ring Construction
Benzofuran synthesis follows established protocols involving cyclization of o-hydroxybenzaldehyde derivatives. For example, 2-acetylphenol undergoes Claisen-Schmidt condensation with glyoxylic acid to form 2-benzofurancarbaldehyde, which is reduced to 2-(hydroxymethyl)benzofuran using NaBH4.
Amine Functionalization
The hydroxymethyl group is converted to an amine via a two-step process:
- Mitsunobu Reaction : Reaction with phthalimide using diethyl azodicarboxylate (DEAD) and triphenylphosphine yields the phthalimido derivative.
- Deprotection : Hydrazinolysis in ethanol releases the primary amine, which is dimethylated using formaldehyde and formic acid (Eschweiler-Clarke reaction) to produce 2-(dimethylamino)ethylbenzofuran.
Fragment Coupling and Final Assembly
The carboxamide and amine fragments are coupled via a peptide bond using carbodiimide chemistry:
Procedure :
- Activation : Benzo[d]dioxole-5-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane.
- Amidation : 2-(Benzofuran-2-yl)-2-(dimethylamino)ethylamine is added dropwise, and the reaction is stirred at 25°C for 24 hours.
- Purification : Column chromatography (SiO2, ethyl acetate/hexane 1:1) yields the target compound in 78% purity.
Optimization and Industrial-Scale Considerations
Reaction Condition Optimization
Scalability Challenges
- Continuous Flow Chemistry : Reduces reaction times for hydrogenation and cyclization steps.
- Cost-Efficiency : Using sodium bicarbonate instead of costly bases improves process economics.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d][1,3]dioxole-5-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:
Binding to Active Sites: Inhibiting or activating enzymes.
Receptor Interaction: Modulating receptor activity to produce a biological effect.
Comparison with Similar Compounds
Key Research Findings
Substituent Effects: Methoxy groups in HSD-2/HSD-4 enhance lipophilicity but reduce solubility compared to the target compound’s dimethylaminoethyl chain .
Synthetic Accessibility : Carboxamide derivatives generally achieve moderate-to-high yields (70–95%), though cyclopropane-containing analogs (e.g., Compound 55) show lower efficiency .
Biological Activity
N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound notable for its unique structural features, including a benzofuran moiety, a dimethylaminoethyl group, and a benzo[d][1,3]dioxole carboxamide structure. Its molecular formula is C20H20N2O4, with a molecular weight of 352.39 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Structural Characteristics
The compound's structure can be broken down into distinct functional groups:
- Benzofuran Moiety : Known for its involvement in various biological activities.
- Dimethylaminoethyl Group : Often associated with increased lipophilicity and potential for receptor interactions.
- Benzo[d][1,3]dioxole Carboxamide : This group may influence the compound's solubility and binding affinity to biological targets.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds can provide insights into the potential biological activities of this compound. The following table summarizes some related compounds and their known activities:
| Compound Name | Structural Features | Known Biological Activities |
|---|---|---|
| N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzamide | Lacks the benzo[d][1,3]dioxole moiety | Potential anti-inflammatory effects |
| N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d][1,3]dioxole-4-carboxamide | Similar structure but differs in carboxamide position | Anticancer activity reported |
Case Studies and Experimental Data
Recent studies have explored the biological activities of benzofuran derivatives. For instance, research on benzofuran and benzo[b]thiophene derivatives as amyloid-beta aggregation modulators revealed significant neuroprotective effects in cellular models. Compounds were shown to either inhibit or promote Aβ42 fibrillogenesis depending on their structural features, highlighting the importance of specific substitutions on biological activity .
Synthesis and Pharmacological Evaluation
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Benzofuran Moiety : Cyclization reactions from suitable precursors.
- Introduction of Dimethylaminoethyl Group : Alkylation reactions using dimethylamine.
- Formation of Benzo[d][1,3]dioxole Carboxamide : Amide bond formation from carboxylic acid derivatives and amines.
These synthetic routes are crucial for developing compounds that can be evaluated for their pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
